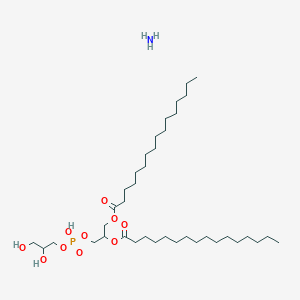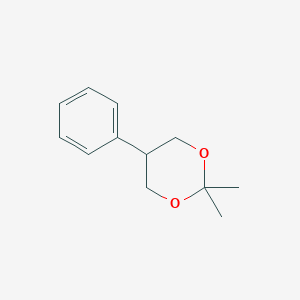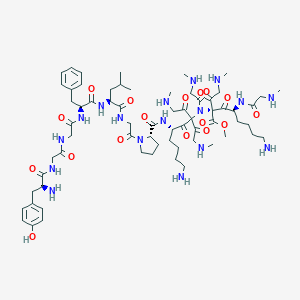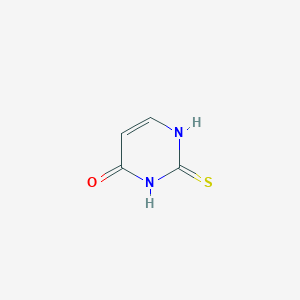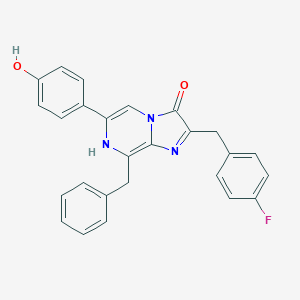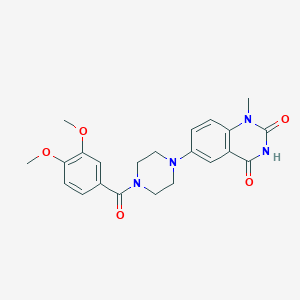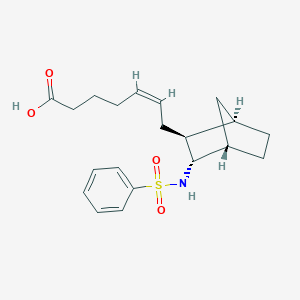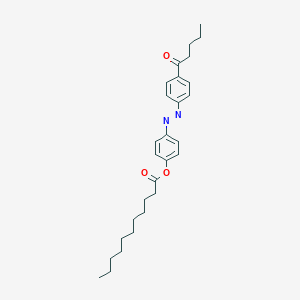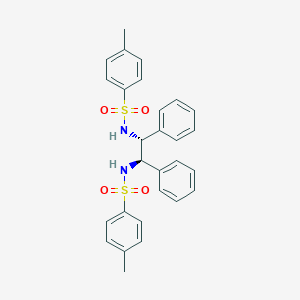
(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine
Overview
Description
Morphine glucuronide is a metabolite of morphine, a potent analgesic derived from the opium poppy. Morphine metabolism primarily occurs in the liver, where it is converted into two main metabolites: morphine-3-glucuronide and morphine-6-glucuronide. These metabolites are formed through the process of glucuronidation, which involves the addition of a glucuronic acid moiety to morphine. Morphine-6-glucuronide is known for its potent analgesic effects, while morphine-3-glucuronide has been associated with excitatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morphine glucuronide is synthesized through the process of glucuronidation, which is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme facilitates the transfer of glucuronic acid from uridine diphosphate glucuronic acid to morphine, resulting in the formation of morphine-3-glucuronide and morphine-6-glucuronide .
Industrial Production Methods: In industrial settings, the production of morphine glucuronide involves the extraction of morphine from the opium poppy, followed by its conversion into glucuronides using UGT enzymes. The process typically includes steps such as extraction, purification, and enzymatic conversion, followed by isolation and characterization of the glucuronide metabolites .
Chemical Reactions Analysis
Types of Reactions: Morphine glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to morphine, resulting in the formation of morphine-3-glucuronide and morphine-6-glucuronide .
Common Reagents and Conditions: The glucuronidation process requires uridine diphosphate glucuronic acid as a cofactor and is catalyzed by UGT enzymes. The reaction typically occurs in the liver, where UGT enzymes are abundant .
Major Products Formed: The major products of the glucuronidation of morphine are morphine-3-glucuronide and morphine-6-glucuronide. Morphine-6-glucuronide is known for its potent analgesic effects, while morphine-3-glucuronide has excitatory effects .
Scientific Research Applications
Morphine glucuronide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is studied for its analgesic properties and its role in pain management. Morphine-6-glucuronide, in particular, is of interest due to its potent analgesic effects and potential as a therapeutic agent .
In addition to its analgesic properties, morphine glucuronide is also studied for its pharmacokinetics and metabolism. Researchers investigate how morphine is metabolized in the body, the role of UGT enzymes in this process, and the effects of different metabolites on the body .
Mechanism of Action
Morphine-6-glucuronide exerts its effects primarily by binding to mu opioid receptors in the central nervous system. This binding results in the activation of these receptors, leading to analgesic effects. Morphine-6-glucuronide has a higher affinity for mu opioid receptors compared to morphine, which contributes to its potent analgesic effects .
Morphine-3-glucuronide, on the other hand, has little affinity for mu opioid receptors and is associated with excitatory effects. The exact mechanism of action of morphine-3-glucuronide is not well understood, but it is believed to involve interactions with other receptors and pathways in the central nervous system .
Comparison with Similar Compounds
Morphine glucuronide is similar to other glucuronide metabolites of opioids, such as codeine-6-glucuronide and morphine-N-oxide. morphine-6-glucuronide is unique in its potent analgesic effects, which are more pronounced than those of morphine itself .
List of Similar Compounds:- Codeine-6-glucuronide
- Morphine-N-oxide
- Morphine-3-glucuronide
- Morphine-6-glucuronide
Morphine-6-glucuronide stands out due to its higher affinity for mu opioid receptors and its potent analgesic effects, making it a valuable compound for pain management research .
Properties
IUPAC Name |
4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDVDWSFHJKIZ-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370008 | |
| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121758-19-8 | |
| Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


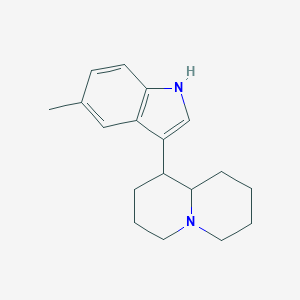
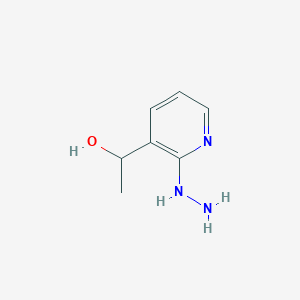
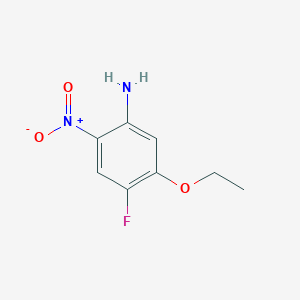
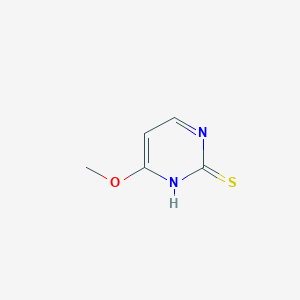
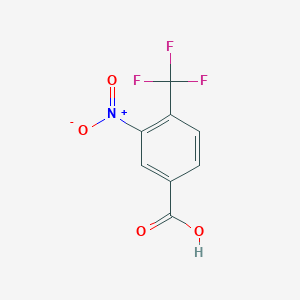
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
